(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the cyano group, the ethyl group, the fluorophenyl group, and the acrylate group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the cyano group, and the acrylate group. Furan rings can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . The cyano group can undergo transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the aromatic furan and phenyl rings could influence its solubility and reactivity .Scientific Research Applications
Supramolecular Assembly and Crystal Structure
- The research conducted by Matos et al. (2016) focuses on the supramolecular assembly of a similar compound, providing insights into its crystal structure, Hirshfeld surface analysis, and DFT studies. This study reveals the significant role of noncovalent interactions in stabilizing the molecular conformation and self-assembly processes of such compounds (Matos et al., 2016).
Synthesis Methodologies
- Xu et al. (2015) developed a novel one-pot, three-component Wittig–SNAr approach to synthesize analogs of ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates. This study is crucial in highlighting the synthesis of intermediates for kinase inhibitors using water as a solvent, emphasizing the significance of environmentally benign and metal-free conditions (Xu et al., 2015).
Potential in Creating Novel Compounds
- Irfan et al. (2021) explored the synthesis of E and Z isomeric intermediates based on similar acrylate compounds. This research indicates the impact of configuration on fluorescence characteristics and anti-cancer activity, demonstrating the potential of these compounds in medicinal chemistry (Irfan et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWYBPXFWRAOO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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